molecular formula C7H5BrFNO2 B6202653 3-amino-2-bromo-6-fluorobenzoic acid CAS No. 1780392-45-1

3-amino-2-bromo-6-fluorobenzoic acid

Cat. No. B6202653
CAS RN: 1780392-45-1
M. Wt: 234
InChI Key:
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Description

“3-amino-2-bromo-6-fluorobenzoic acid” is a part of the benzoic acids class . It is commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . It can also be used as a reagent in the synthesis of peptides and other biomolecules .


Synthesis Analysis

While specific synthesis methods for “3-amino-2-bromo-6-fluorobenzoic acid” were not found, it is known that similar compounds can be synthesized using various methods. For instance, 2-fluoro-6-iodobenzoic acid was synthesized using 2-amino-6-fluorobenzoic acid as the starting material .


Molecular Structure Analysis

The molecular formula of “3-amino-2-bromo-6-fluorobenzoic acid” is C7H5BrFNO2 . The InChI Code is 1S/C7H5BrFNO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H,10H2, (H,11,12) and the InChI key is NUEJVMJQKLRHCO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “3-amino-2-bromo-6-fluorobenzoic acid” is 234.02 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust, mist, spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

“3-amino-2-bromo-6-fluorobenzoic acid” is commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . It can also be used as a reagent in the synthesis of peptides and other biomolecules . Therefore, its future directions are likely to be closely tied to these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-bromo-6-fluorobenzoic acid involves the bromination of 3-amino-2-fluorobenzoic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "3-amino-2-fluorobenzoic acid", "Bromine", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-fluorobenzoic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium nitrite to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add hydrochloric acid dropwise to the reaction mixture until the pH is between 1-2.", "Step 4: Add a solution of sodium hydroxide to the reaction mixture until the pH is between 8-9.", "Step 5: Add sodium carbonate to the reaction mixture until the pH is between 6-7.", "Step 6: Filter the resulting solid and wash with ethanol to obtain 3-amino-2-bromo-6-fluorobenzoic acid." ] }

CAS RN

1780392-45-1

Molecular Formula

C7H5BrFNO2

Molecular Weight

234

Purity

95

Origin of Product

United States

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